Methyl 6-(tert-butylamino)nicotinate
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Overview
Description
Methyl 6-(tert-butylamino)nicotinate: is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a tert-butylamino group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylamino)nicotinate typically involves the reaction of 6-methylnicotinic acid with tert-butylamine. The reaction is carried out in the presence of an alcohol solvent, and the pH is adjusted to be less than or equal to 1. The reaction temperature is maintained between 80-100°C to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(tert-butylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-(tert-butylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylamino)nicotinate involves its interaction with specific molecular targets. It is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life. This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Nicotinamide: A water-soluble B complex vitamin with extensive biological activities.
Comparison: Unlike Methyl nicotinate, which is primarily used for its vasodilatory effects, Methyl 6-(tert-butylamino)nicotinate has broader applications in chemistry, biology, and industry .
Biological Activity
Methyl 6-(tert-butylamino)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. This article explores the compound's biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl group, a tert-butylamino group, and a nicotinate moiety. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 222.28 g/mol. The tert-butylamino group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). Its structural similarity to nicotinic acid suggests potential roles as a therapeutic agent for neurological disorders. The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in modulating neurotransmission and have implications in conditions such as Alzheimer's disease and schizophrenia.
The mechanism of action primarily involves binding to nAChRs, leading to enhanced neurotransmitter release and modulation of neuronal excitability. The presence of the tert-butylamino group may improve binding affinity and selectivity towards specific receptor subtypes.
Research Findings
Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound:
- Binding Affinity : Studies have shown that this compound binds effectively to nAChRs, with varying affinities depending on receptor subtype. This is crucial for understanding its potential therapeutic effects.
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting its potential as a neuroprotective agent.
- Behavioral Studies : Animal models have been used to evaluate the compound's effects on behavior related to anxiety and cognitive function. Results indicated improvements in memory retention and reduced anxiety-like behaviors, further supporting its therapeutic potential.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds. Below is a summary table highlighting key differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 6-methylnicotinate | Methyl group at 6-position | Nicotinic receptor agonist |
Methyl 6-(cyclopropylamino)-4-methylnicotinate | Cyclopropyl instead of tert-butyl | Potentially similar receptor activity |
Methyl 6-(phenylamino)-4-methylnicotinate | Phenyl group replacing tert-butyl | Varied biological activities |
Methyl 6-(isopropylamino)-4-methylnicotinate | Isopropyl group instead of tert-butyl | Similar receptor interactions |
This comparison illustrates the unique influence of the tert-butyl group in modifying solubility and interaction profiles compared to other derivatives.
Neuroprotective Study
In a study examining neuroprotective properties, this compound was administered to neuronal cultures exposed to oxidative stress. The results indicated that treated cells exhibited significantly lower levels of apoptosis compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Behavioral Assessment
Another study involved administering the compound to rodents in anxiety models. Results showed a significant reduction in anxiety-like behaviors, assessed through elevated plus maze tests, suggesting anxiolytic properties that warrant further investigation.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 6-(tert-butylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9-6-5-8(7-12-9)10(14)15-4/h5-7H,1-4H3,(H,12,13) |
InChI Key |
AZMLLXPUGIAKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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